molecular formula C21H20ClN3O2 B2783543 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one CAS No. 923132-10-9

1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one

Cat. No. B2783543
CAS RN: 923132-10-9
M. Wt: 381.86
InChI Key: NXMDAKUGXDGLKR-UHFFFAOYSA-N
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Description

The compound “1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one” is a chemical substance with the CAS number 667898-80-8 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is part of a broader class of chemicals that have been synthesized through regioselective processes, exploiting ortho steric effects for desired conformations. Singh et al. (1996) explored the synthesis of 2-(pyrazol-1-yl)-4-methylquinolines, showing the impact of substituents on the pyrazole positions and discussing the preferred conformation about the C-2-N-1′ bond, hinting at the structural complexity and synthesis challenges of compounds like the one (Singh et al., 1996).

Antimicrobial and Antitubercular Activity

  • A study by Desai, Joshi, and Rajpara (2013) synthesized a series of compounds including 2-(5-(2-chloro-6-methylquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)ones, which were characterized and tested for their in vitro antimicrobial activity. This research highlights the potential of these compounds in addressing microbial resistance, showcasing their distinctive antimicrobial potency (Desai, Joshi, & Rajpara, 2013).

Antioxidant Applications

  • In the context of materials science, Hussein, Ismail, and El-Adly (2016) investigated the antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases, demonstrating how these compounds can serve as effective antioxidants, thereby extending the life and performance of lubricating materials (Hussein, Ismail, & El-Adly, 2016).

Catalysis and Synthetic Applications

  • Torquato Silva et al. (2012) described a single-step method for the synthesis of furan- and pyranoquinoline derivatives through multicomponent Povarov reactions. This study showcases the utility of niobium pentachloride as a catalyst, providing insights into the synthesis process that could be applicable to the production of the target compound, highlighting the importance of catalysts in facilitating complex chemical reactions (Torquato Silva, Martins, & Silva‐Filho, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data .

properties

IUPAC Name

1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-12(2)21(26)25-18(11-17(24-25)19-5-4-8-27-19)15-10-14-7-6-13(3)9-16(14)23-20(15)22/h4-10,12,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMDAKUGXDGLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C(C)C)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

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